molecular formula C36H42Si4 B3178943 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene CAS No. 870258-96-1

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

Cat. No.: B3178943
CAS No.: 870258-96-1
M. Wt: 587.1 g/mol
InChI Key: BWAJBGHVRXIVFZ-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore that has been extensively studied for its applications in fluorescent sensing, particularly towards nitroaromatic compounds in both solutions and vapor phases . This compound is characterized by its unique structure, which includes four trimethylsilyl-ethynyl groups attached to a pyrene core, making it highly effective in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are largely derived from its photophysical properties. It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene

Molecular Mechanism

Its strong fluorescence in the solid state suggests that it may interact with certain biomolecules in a way that affects their fluorescence properties

Temporal Effects in Laboratory Settings

The fluorescence intensities of this compound do not show any significant change in the temperature range 0–40°C for a low viscous solvent like ethanol and in the range 0–60°C in glycerol . This suggests that it has good stability under these conditions. More comprehensive studies on its stability, degradation, and long-term effects on cellular function are needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed cross-coupling of ethynyltrimethylsilane with 1,3,6,8-tetrabromopyrene under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a co-catalyst, such as copper(I) iodide, in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as halogens or organometallic compounds can be used to replace the trimethylsilyl groups.

Major Products Formed

The major products formed from these reactions include various pyrene derivatives with modified electronic and photophysical properties, which can be tailored for specific applications .

Scientific Research Applications

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is unique due to its high sensitivity and selectivity as a fluorescent sensor, particularly for nitroaromatic compounds. Its trimethylsilyl groups provide steric hindrance, enhancing its stability and making it suitable for various applications .

Properties

IUPAC Name

trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAJBGHVRXIVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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